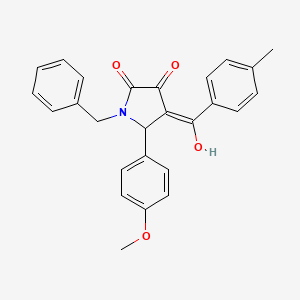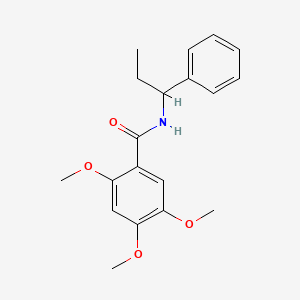
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Mécanisme D'action
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by inhibiting specific kinases involved in cellular signaling pathways that promote cancer cell growth and survival. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. By inhibiting these kinases, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a selective inhibitory effect on BTK and ITK kinases, which are involved in the activation and proliferation of cancer cells. Inhibition of these kinases leads to decreased cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have an immunomodulatory effect, enhancing the activity of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its selectivity for specific kinases involved in cancer cell growth and survival. This selectivity allows for targeted inhibition of cancer cells, reducing the risk of off-target effects. However, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which can affect its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another area of research is the development of combination therapies that incorporate N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide and its potential use in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with piperazine to form 3-methoxyphenylpiperazine. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The synthesis process has been optimized to yield high purity and high-quality product.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of various kinases involved in cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-3-4-11(10-12)14-13(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMUMRGEZTJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5461813.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5461816.png)


![N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5461839.png)
![N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461848.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461859.png)

![3-{2-[cyclopropyl(3-methylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5461867.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461873.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5461886.png)
![N-(1-cyclohex-1-en-1-ylethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5461891.png)
![3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B5461908.png)
![2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide](/img/structure/B5461914.png)